4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with dimethylsulfamoyl, phenethyl, and pyridin-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
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Introduction of the Dimethylsulfamoyl Group: : The dimethylsulfamoyl group can be introduced via sulfonation reactions. This involves the reaction of the benzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
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Attachment of the Phenethyl and Pyridin-2-ylmethyl Groups: : These groups can be introduced through nucleophilic substitution reactions. The phenethyl group can be attached by reacting the intermediate with phenethyl bromide, while the pyridin-2-ylmethyl group can be introduced using pyridin-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl and pyridin-2-ylmethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and benzamide positions. Reagents like sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized derivatives of the phenethyl and pyridin-2-ylmethyl groups.
Reduction: Reduced amine derivatives of the benzamide core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural versatility allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-phenethylbenzamide: Lacks the pyridin-2-ylmethyl group, which may affect its binding properties and reactivity.
N-phenethyl-N-(pyridin-2-ylmethyl)benzamide: Lacks the dimethylsulfamoyl group, potentially altering its solubility and chemical stability.
4-(N,N-dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the phenethyl group, which may influence its biological activity.
Uniqueness
4-(N,N-dimethylsulfamoyl)-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of all three substituent groups, which confer distinct chemical and biological properties. This combination of groups allows for versatile applications and interactions that are not possible with simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-25(2)30(28,29)22-13-11-20(12-14-22)23(27)26(18-21-10-6-7-16-24-21)17-15-19-8-4-3-5-9-19/h3-14,16H,15,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWKVGKIPREHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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